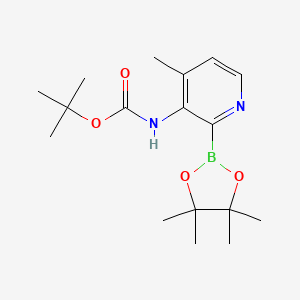

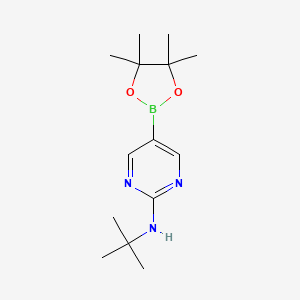

tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

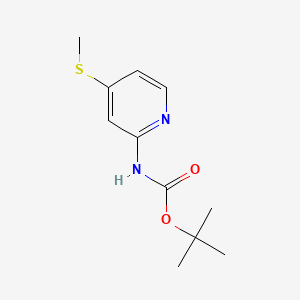

Tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C17H27BN2O4 and its molecular weight is 334.223. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

- Crizotinib Derivatives : Boc-3-Amino-4-methylpyridine-2-boronic acid pinacol ester serves as an intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in treating non-small cell lung cancer (NSCLC). Researchers modify the pyridine ring to create novel derivatives with improved pharmacological properties .

Organic Synthesis and Suzuki-Miyaura Coupling

- Borylation Reactions : The compound participates in Suzuki-Miyaura cross-coupling reactions. Specifically, it can be used for borylation at the benzylic C-H bond of alkylbenzenes, leading to pinacol benzyl boronate formation. This reaction is valuable in constructing complex organic molecules .

Materials Science and Boron-Containing Polymers

- Boron-Containing Polymers : Researchers explore the incorporation of Boc-3-Amino-4-methylpyridine-2-boronic acid pinacol ester into polymer matrices. These polymers exhibit unique properties, such as enhanced thermal stability and flame retardancy. Applications include coatings, adhesives, and flame-resistant materials .

Catalysis and Transition Metal Complexes

- Hydroboration Reactions : The compound participates in hydroboration reactions of alkynes and alkenes using transition metal catalysts. These reactions yield boron-containing compounds, which find applications in catalysis and materials science .

Pharmaceutical Intermediates and Custom Synthesis

- Building Block for Pyrazole Derivatives : Researchers use Boc-3-Amino-4-methylpyridine-2-boronic acid pinacol ester as a building block to synthesize various pyrazole derivatives. These derivatives may have diverse biological activities and can be further modified for drug development .

Chemical Biology and Targeted Probes

- Fluorescent Probes : Scientists functionalize Boc-3-Amino-4-methylpyridine-2-boronic acid pinacol ester with fluorescent tags. These probes selectively bind to specific cellular targets, aiding in biological imaging and drug discovery .

Mechanism of Action

Target of Action

The primary targets of this compound are specific enzymes related to cancer and autoimmune disorders . By inhibiting these enzymes, it can effectively manage these conditions.

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound, being a relatively stable and readily prepared organoboron reagent, participates in this process .

Biochemical Pathways

The SM cross-coupling reaction affects various biochemical pathways. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis could influence its bioavailability .

Result of Action

The result of the compound’s action is the inhibition of specific enzymes related to cancer and autoimmune disorders . This leads to a decrease in the progression of these conditions, making it an effective therapeutic option.

Action Environment

Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability. For instance, the rate of the SM cross-coupling reaction, which is central to the compound’s mode of action, is considerably accelerated at physiological pH .

properties

IUPAC Name |

tert-butyl N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-11-9-10-19-13(12(11)20-14(21)22-15(2,3)4)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDUEZDXNKIRSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694465 |

Source

|

| Record name | tert-Butyl [4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310385-05-7 |

Source

|

| Record name | Carbamic acid, N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310385-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)

![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)

![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)

![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)